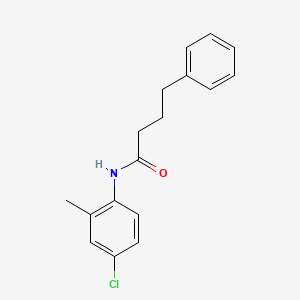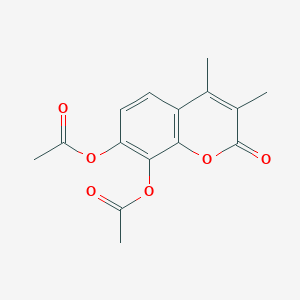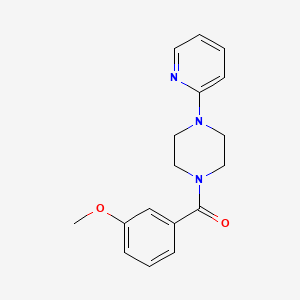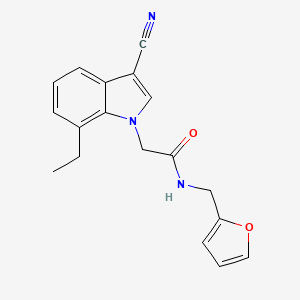
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide, also known as Clomipramine, is a tricyclic antidepressant drug that is used for the treatment of depression, obsessive-compulsive disorder (OCD), and panic disorder. Clomipramine belongs to the class of drugs called tricyclic antidepressants, which work by increasing the levels of certain chemicals in the brain that affect mood and behavior.
Wirkmechanismus
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters. This leads to an improvement in mood and a reduction in the symptoms of depression, OCD, and panic disorder. N-(4-chloro-2-methylphenyl)-4-phenylbutanamide also has some affinity for other receptors in the brain, including histamine, muscarinic, and alpha-adrenergic receptors.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which leads to an improvement in mood and a reduction in the symptoms of depression, OCD, and panic disorder. N-(4-chloro-2-methylphenyl)-4-phenylbutanamide also has some affinity for other receptors in the brain, including histamine, muscarinic, and alpha-adrenergic receptors, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the effects of serotonin and norepinephrine on mood and behavior. N-(4-chloro-2-methylphenyl)-4-phenylbutanamide is also readily available and relatively inexpensive, which makes it accessible for use in a wide range of experiments. However, there are also some limitations to using N-(4-chloro-2-methylphenyl)-4-phenylbutanamide in lab experiments. It has a long half-life and can take several weeks to reach steady-state levels in the body, which can make it difficult to study its acute effects. Additionally, N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has some affinity for other receptors in the brain, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2-methylphenyl)-4-phenylbutanamide. One area of interest is its potential use in the treatment of other psychiatric disorders such as bipolar disorder, PTSD, and social anxiety disorder. Another area of interest is the development of new drugs that target the same neurotransmitter systems as N-(4-chloro-2-methylphenyl)-4-phenylbutanamide but with fewer side effects. Additionally, there is ongoing research into the underlying mechanisms of depression, OCD, and panic disorder, which may lead to the development of new drugs with novel mechanisms of action.
Synthesemethoden
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide can be synthesized by reacting 4-chloro-2-methylphenylamine with 4-phenylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has been extensively studied for its therapeutic effects in treating depression, OCD, and panic disorder. It has been shown to be effective in reducing the symptoms of these disorders by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain. N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has also been studied for its potential use in the treatment of other psychiatric disorders such as bipolar disorder, post-traumatic stress disorder (PTSD), and social anxiety disorder.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13-12-15(18)10-11-16(13)19-17(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEBRDRJRKPDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)



![5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)
![4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5822140.png)

![N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5822157.png)

![5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5822166.png)

![5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)
![2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5822192.png)
